2-(benzyloxy)benzaldehyde N-phenylsemicarbazone
Overview
Description
2-(Benzyloxy)benzaldehyde N-phenylsemicarbazone is an organic compound with the molecular formula C21H19N3O2 and a molecular weight of 345.404 g/mol . This compound is known for its unique chemical structure, which combines a benzyloxybenzaldehyde moiety with a phenylsemicarbazone group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzyloxy)benzaldehyde N-phenylsemicarbazone typically involves the reaction of 2-(benzyloxy)benzaldehyde with N-phenylsemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The mixture is heated to facilitate the condensation reaction, leading to the formation of the desired semicarbazone derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing techniques such as crystallization or chromatography for purification.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, leading to the formation of carboxylic acids.
Reduction: Reduction of the semicarbazone group can yield corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.
Major Products:
Oxidation: Benzyloxybenzoic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Nitro or halogenated derivatives depending on the specific substitution reaction.
Scientific Research Applications
2-(Benzyloxy)benzaldehyde N-phenylsemicarbazone is utilized in various fields of scientific research:
Chemistry: It serves as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It may be used in the development of new materials or as a chemical reagent in various industrial processes.
Mechanism of Action
The mechanism by which 2-(benzyloxy)benzaldehyde N-phenylsemicarbazone exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The semicarbazone group is known to form stable complexes with metal ions, which could play a role in its biological activity.
Comparison with Similar Compounds
Benzaldehyde N-phenylsemicarbazone: Lacks the benzyloxy group, which may affect its chemical reactivity and biological activity.
2-Hydroxybenzaldehyde N-phenylsemicarbazone: Contains a hydroxyl group instead of a benzyloxy group, leading to different chemical properties.
4-Dimethylaminobenzaldehyde N-phenylsemicarbazone: Features a dimethylamino group, which significantly alters its electronic properties.
Uniqueness: 2-(Benzyloxy)benzaldehyde N-phenylsemicarbazone is unique due to the presence of the benzyloxy group, which can influence its solubility, reactivity, and potential interactions with biological targets. This structural feature distinguishes it from other semicarbazone derivatives and may contribute to its specific applications and effects.
Properties
IUPAC Name |
1-phenyl-3-[(E)-(2-phenylmethoxyphenyl)methylideneamino]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-21(23-19-12-5-2-6-13-19)24-22-15-18-11-7-8-14-20(18)26-16-17-9-3-1-4-10-17/h1-15H,16H2,(H2,23,24,25)/b22-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPZRZBDLCSUDJ-PXLXIMEGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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